

Application Notes: Clinical Implications of Screening for DHFR 19-bp Deletion

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Compound of Interest

Compound Name: DHFR-IN-19

Cat. No.: B15575171

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Introduction

Dihydrofolate reductase (DHFR) is a critical enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, making DHFR a key player in DNA synthesis, repair, and methylation.^{[1][2][3]} A 19-base pair (19-bp) insertion/deletion polymorphism (rs70991108) within the first intron of the DHFR gene has been identified and is the subject of extensive research due to its potential functional and clinical consequences.^{[4][5]} These application notes summarize the clinical implications of screening for this genetic variant, providing insights for research and drug development.

Molecular and Cellular Impact of the 19-bp Deletion

The 19-bp deletion is located in a non-coding region of the DHFR gene.^[4] Despite its intronic location, evidence suggests it is a functional polymorphism that can influence DHFR expression.^{[5][6]} The deletion has been associated with altered mRNA levels, which may in turn affect the intracellular pool of reduced folates.^{[5][7]} This can have significant downstream effects on cellular processes that are dependent on folate metabolism.^[8]

Clinical Significance

Screening for the DHFR 19-bp deletion has several potential clinical applications, primarily centered around disease susceptibility and response to pharmacotherapy, particularly with antifolate drugs.

Pharmacogenomics of Antifolate Drugs (e.g., Methotrexate)

Methotrexate (MTX) is a potent inhibitor of DHFR and is widely used in the treatment of various cancers, including acute lymphoblastic leukemia (ALL), as well as autoimmune diseases like rheumatoid arthritis (RA).^{[3][9]} The efficacy and toxicity of MTX can be influenced by genetic variations in the folate pathway, including the DHFR 19-bp deletion.^[9]

- **Treatment Efficacy and Resistance:** Altered DHFR expression levels associated with the 19-bp deletion may contribute to inter-individual differences in MTX response.^[5] Some studies suggest that variations in DHFR expression can be a mechanism of MTX resistance.^{[9][10]} For instance, in pediatric ALL, polymorphisms in the DHFR promoter region, which are in linkage disequilibrium with the 19-bp deletion, have been associated with differences in MTX dose requirements.^[11]
- **Toxicity:** The 19-bp deletion has been investigated as a potential predictor of MTX-induced toxicity.^[12] Screening for this polymorphism could aid in identifying patients at a higher risk for adverse events, allowing for personalized dosing strategies.

Disease Susceptibility

The DHFR 19-bp deletion has been implicated in the risk of developing several conditions, often in the context of gene-nutrient interactions with folic acid intake.

- **Neural Tube Defects (NTDs):** The role of the DHFR 19-bp deletion in NTD risk is complex and has yielded conflicting results across different studies.^{[4][5][13]} Some studies suggest a protective role of the deletion allele, possibly by increasing DHFR expression, while others have found no association or an increased risk.^{[13][14]}
- **Cancer Risk:** The deletion has been associated with an increased risk of certain cancers, such as breast cancer, particularly in individuals with high folic acid intake from supplements.^{[6][15]} It has also been investigated in relation to retinoblastoma.^[15]

- **Cognitive Function:** There is emerging evidence that the DHFR 19-bp deletion may modify the association between folate status and cognitive function, particularly in older adults.[\[16\]](#)
[\[17\]](#) Individuals with the deletion genotype may not derive the same cognitive benefits from high folate status.[\[16\]](#)[\[18\]](#)
- **Pregnancy Outcomes:** The deletion allele has been studied as a potential risk factor for adverse pregnancy outcomes, such as preterm delivery and low birth weight, especially in the context of low folate intake.[\[19\]](#)

Data Presentation

Table 1: Summary of Genotype Frequencies of DHFR 19-bp Deletion in Different Populations

Population	Wild-Type (ins/ins) Frequency	Heterozygous (ins/del) Frequency	Homozygous Deletion (del/del) Frequency	Reference
Japanese	11.9%	40.1%	48.0%	[14]
Boston-based (pooled cohorts)	-	-	23%	[17]
Iranian	-	-	13% (in NS-CL/P patients), 25% (in controls)	[13]
Framingham Offspring Study	32.6%	53.2%	17.8%	[4]

Table 2: Association of DHFR 19-bp Deletion with Clinical Outcomes

Clinical Outcome	Genotype	Odds Ratio (OR) / Relative Risk (RR)	95% Confidence Interval (CI)	P-value	Reference
Preterm Delivery	Deletion allele	AOR: 3.0	1.0, 8.8	< 0.05	[19]
Preterm Delivery (with low folate intake)	Deletion allele	AOR: 5.5	1.5, 20.4	0.01	[19]
Low Birth Weight (with low folate intake)	Deletion allele	AOR: 8.3	1.8, 38.6	0.01	[19]
Breast Cancer (in multivitamin users)	+/-	OR: 1.26	0.96, 1.66	-	[6]
Breast Cancer (in multivitamin users)	-/-	OR: 1.52	1.08, 2.13	(for trend) = 0.02	[6]
Nonsyndromic Cleft Lip/Palate	D/D vs. W/W	OR: 0.33	-	0.027	[20]

Experimental Protocols

Protocol 1: Genotyping of the DHFR 19-bp Deletion using Real-Time PCR (TaqMan Assay)

This protocol is adapted from methodologies described in the literature.[\[4\]](#)[\[17\]](#)

1. DNA Extraction:

- Extract genomic DNA from whole blood or other appropriate tissue samples using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit).
- Assess DNA quality and quantity using spectrophotometry or fluorometry.

2. Real-Time PCR:

- Primer and Probe Sequences:
 - Forward Primer: 5'-TCGCTGTGTCCCAGAACATG-3'[\[4\]](#)[\[17\]](#)
 - Reverse Primer: 5'-AGCGCAGACCGCAAGTCTG-3'[\[4\]](#)[\[17\]](#)
 - Insertion Allele Probe (FAM): 5'-ACC TGG GCG GGA CGC G-3'[\[4\]](#)[\[17\]](#)
 - Deletion Allele Probe (VIC): 5'-TGG CCG ACT CCC GGC G-3'[\[4\]](#)
- Reaction Mixture:
 - Template DNA: ~3 ng
 - Forward and Reverse Primers: 950 nmol/L each
 - FAM and VIC Probes: 250 nmol/L each
 - TaqMan Universal PCR Master Mix (2x)
 - Nuclease-free water to a final volume of 20 µL
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 10 minutes
 - 40-50 cycles of:
 - Denaturation: 92°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute

- Data Analysis:
 - Perform allelic discrimination analysis on a real-time PCR system (e.g., Applied Biosystems 7300).
 - The software will plot the fluorescence signals to determine the genotype of each sample (ins/ins, ins/del, or del/del).

Protocol 2: Genotyping of the DHFR 19-bp Deletion using Allele-Specific PCR (AS-PCR)

This protocol is based on a method described for the detection of the deletion.[\[13\]](#)

1. DNA Extraction:

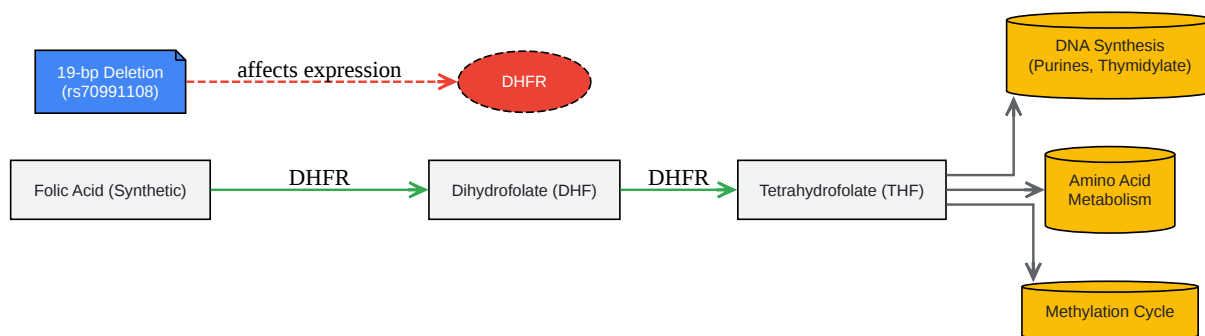
- As described in Protocol 1.

2. Allele-Specific PCR:

- Primer Sequences:
 - Forward Primer 1 (Non-deleted allele): Sequence specific to the insertion.
 - Forward Primer 2 (Deleted allele): Sequence spanning the deletion junction.
 - Common Reverse Primer: Sequence downstream of the polymorphic region. (Note: Specific primer sequences for AS-PCR can be designed based on the reference sequence of the DHFR gene.)
- Reaction Mixture (per reaction):
 - Template DNA: ~100 ng
 - Allele-specific Forward Primer: 0.7 µL (10 pmol/mL)
 - Common Reverse Primer: 0.7 µL (10 pmol/mL)
 - PCR Master Mix (e.g., Prime Taq Premix): 10 µL

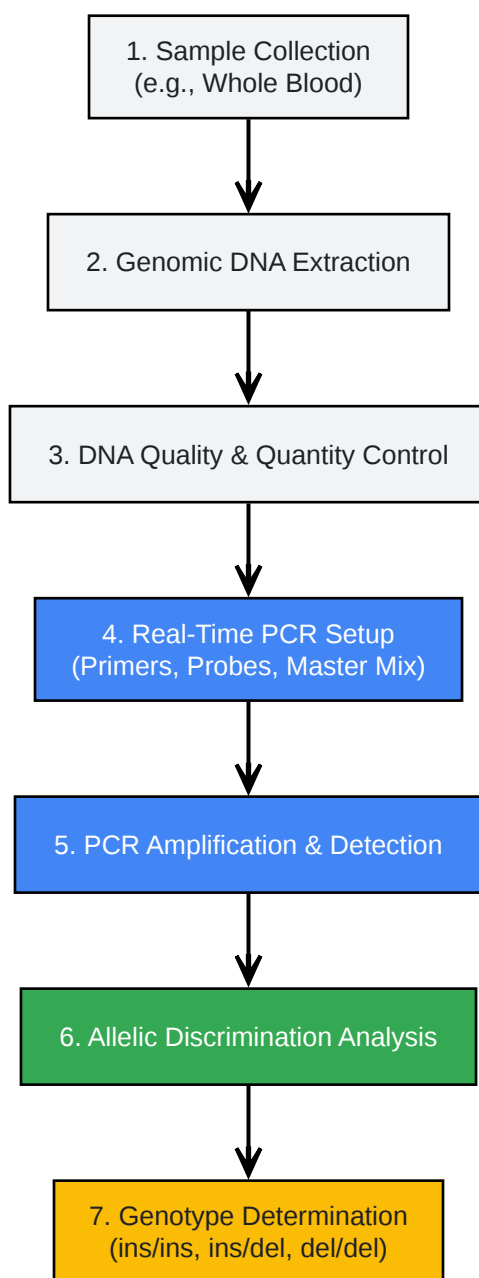
- DNase-free water to a final volume of 20 μ L
- PCR Cycling Conditions:
 - Initial Denaturation: 95°C for 5 minutes
 - 30-35 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: (Temperature to be optimized based on primer design) for 30 seconds
 - Extension: 72°C for 30-60 seconds
 - Final Extension: 72°C for 5-10 minutes
- Data Analysis:
 - Analyze the PCR products by agarose gel electrophoresis.
 - The presence and size of the amplified fragments will indicate the genotype.

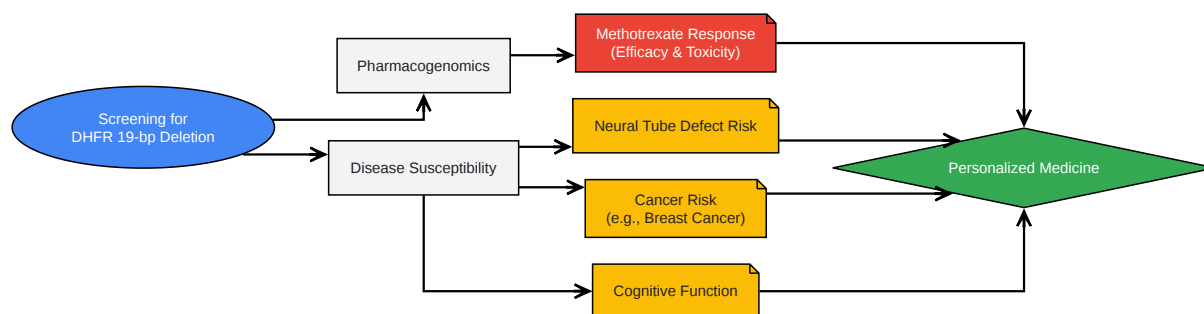
Mandatory Visualizations



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Caption: Folate metabolism pathway highlighting the central role of the DHFR enzyme.





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